Cas no 1021210-81-0 (2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide)
![2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1021210-81-0x500.png)
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
- F5230-1183
- 2,3-dichloro-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]benzenesulfonamide
- AKOS024501845
- 1021210-81-0
- 2,3-dichloro-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide
- VU0638221-1
-
- Inchi: 1S/C18H16Cl2N4O3S/c19-14-3-1-4-16(18(14)20)28(26,27)22-9-2-12-24-17(25)6-5-15(23-24)13-7-10-21-11-8-13/h1,3-8,10-11,22H,2,9,12H2
- InChI Key: MZIALLJVEYRDLR-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1S(NCCCN1C(C=CC(C2C=CN=CC=2)=N1)=O)(=O)=O)Cl
Computed Properties
- Exact Mass: 438.0320169g/mol
- Monoisotopic Mass: 438.0320169g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 7
- Complexity: 717
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100Ų
- XLogP3: 2.6
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5230-1183-2μmol |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5230-1183-5μmol |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5230-1183-2mg |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5230-1183-1mg |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5230-1183-3mg |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5230-1183-5mg |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5230-1183-4mg |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide |
1021210-81-0 | 4mg |
$66.0 | 2023-09-10 |
2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide Related Literature
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide
Introduction to 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide (CAS No. 1021210-81-0)
The compound 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide, identified by its CAS number 1021210-81-0, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound’s chemical framework incorporates multiple functional groups, including chloro substituents, a sulfonamide moiety, and a pyridine ring, which collectively contribute to its unique reactivity and biological profile.
Recent studies have highlighted the importance of sulfonamide derivatives in pharmaceutical research. Sulfonamides are known for their broad spectrum of biological activities, making them valuable scaffolds for drug design. The presence of a pyridine ring in this compound not only enhances its solubility but also influences its interactions with biological targets. Specifically, the 6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl moiety introduces a pharmacophore that has been associated with anti-inflammatory and antimicrobial properties. This structural feature has prompted further investigation into its potential as a lead compound for therapeutic intervention.
The chloro substituents at the 2 and 3 positions of the benzene ring play a crucial role in modulating the electronic properties of the molecule. These substituents can influence both the reactivity and binding affinity of the compound towards biological targets. In particular, chloro groups are often employed in medicinal chemistry to enhance metabolic stability and improve binding interactions within enzyme active sites. The combination of these features makes 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide a promising candidate for further exploration in drug discovery.
Advances in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have suggested that it may interact with various protein targets, including enzymes and receptors involved in inflammatory pathways. These interactions could potentially lead to the development of novel anti-inflammatory agents. Additionally, the sulfonamide group is known to exhibit inhibitory activity against bacterial enzymes such as dihydropteroate synthase, which is relevant in the context of combating antibiotic-resistant strains.
The synthesis of 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propyl}benzene-1-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyridine ring and the sulfonamide group necessitates precise control over reaction conditions to avoid unwanted side products. Recent improvements in synthetic methodologies have facilitated more efficient production processes, making it feasible to conduct large-scale studies on this compound.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Preliminary results indicate that it exhibits moderate activity against certain inflammatory markers, suggesting its potential as an anti-inflammatory agent. Furthermore, its interaction with cellular components has been investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have provided valuable insights into its molecular behavior and mechanism of action.
The future direction of research on 2,3-dichloro-N-{3-[6-oxo-3-(pyridin-4-y)]propyl}benzene - 1-sulfonamide (CAS No. 1021210 - 81 - 0) includes exploring its efficacy in animal models and assessing its safety profile for potential clinical applications. Collaborative efforts between synthetic chemists and biologists are essential to translate laboratory findings into tangible therapeutic benefits. The compound’s unique structural features offer a rich foundation for further modifications aimed at enhancing its pharmacological properties.
As our understanding of disease mechanisms continues to evolve, compounds like 2,3-dichloro-N-{3-[6 - oxo - 3 - (pyridin - 4 - yl) - 1 , 6 - dihydropyridazin - 1 - yl]propyl}benzene - 1 - sulfonamide will play an increasingly important role in drug development. Their complex molecular architectures provide opportunities for designing molecules with tailored biological activities. By leveraging advances in synthetic chemistry and computational biology, researchers can accelerate the discovery process and bring new treatments to patients more efficiently.
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